Odoriflavene

Description

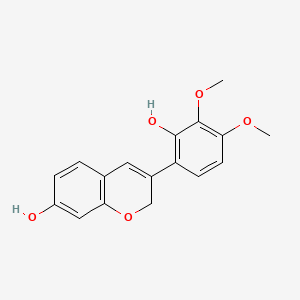

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZKTMJLZNFNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Odoriflavene: Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene, has garnered attention within the scientific community for its potential therapeutic properties. First isolated from the heartwood of Dalbergia odorifera, this phenolic compound has demonstrated a range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its chemical properties and biological activities. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the experimental protocols for its isolation and biological evaluation, alongside a compilation of available quantitative data.

Discovery and Natural Sources

This compound was first identified as a novel phenolic compound isolated from the root heartwood of Dalbergia odorifera T. Chen, a plant belonging to the Leguminosae family. This discovery was the result of phytochemical investigations into the constituents of this plant, which is a source of traditional medicine. The isolation and subsequent structure elucidation of this compound were achieved through a combination of chemical and spectroscopic methods.

Isolation from Dalbergia odorifera

Experimental Workflow for Isolation

Chemical Properties and Characterization

This compound is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical structure has been elucidated using various spectroscopic techniques.

| Property | Value |

| CAS Number | 101153-41-7 |

| Chemical Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 1: Physicochemical Properties of this compound.[1]

Spectroscopic Data

Logical Relationship of Spectroscopic Analysis

Note: Specific, experimentally derived ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not available in the public domain at the time of this writing. The information presented here is based on the general application of these analytical techniques for the characterization of flavonoid compounds.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities. The following sections detail these activities and the typical experimental protocols used for their evaluation.

Inhibition of Prostaglandin Biosynthesis

This compound has been shown to significantly inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Experimental Protocol: Prostaglandin Biosynthesis Inhibition Assay

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthase is typically prepared from bovine seminal vesicles or other suitable tissues.

-

Incubation: The enzyme preparation is incubated with the substrate, arachidonic acid, in the presence and absence of this compound at various concentrations.

-

Extraction: The reaction is stopped, and the prostaglandins are extracted using an organic solvent.

-

Quantification: The amount of synthesized prostaglandins (e.g., PGE₂) is quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of prostaglandin synthesis) is determined.

Note: Specific IC₅₀ values for this compound in prostaglandin biosynthesis inhibition assays are not currently available in the literature.

Anti-platelet Aggregation Activity

This compound has been observed to inhibit platelet aggregation induced by arachidonic acid. Platelet aggregation is a key process in thrombosis.

Experimental Protocol: Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors, and PRP is prepared by centrifugation.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension.

-

Induction of Aggregation: An aggregating agent, such as arachidonic acid or ADP, is added to the PRP to induce platelet aggregation.

-

Inhibition Assay: PRP is pre-incubated with various concentrations of this compound before the addition of the aggregating agent.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated, and the IC₅₀ value is determined.

Note: Quantitative data on the IC₅₀ of this compound in platelet aggregation inhibition are not specified in the available literature.

Antioxidant Activity

This compound possesses antioxidant properties, which is the ability to neutralize harmful free radicals in the body.

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The decrease in absorbance of the DPPH solution, which corresponds to the scavenging of the radical, is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

-

Reaction Mixture: Various concentrations of this compound are added to the ABTS•+ solution.

-

Absorbance Measurement: The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (typically around 734 nm).

-

Data Analysis: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value is determined.

Note: Specific IC₅₀ values for the antioxidant activity of this compound have not been reported.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against the SH-SY5Y human neuroblastoma cell line in vitro.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Note: While the cytotoxic effect on SH-SY5Y cells is reported, the specific IC₅₀ value for this compound is not available in the reviewed literature.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Given its classification as a flavonoid and its observed biological activities, it is plausible that this compound may modulate pathways commonly affected by other flavonoids. These could include pathways related to inflammation (e.g., NF-κB, MAPK), cell survival and apoptosis (e.g., PI3K/Akt, Bcl-2 family proteins), and antioxidant response (e.g., Nrf2/ARE). However, further research is required to confirm the specific molecular targets and signaling cascades influenced by this compound.

Hypothesized Signaling Pathway Involvement

Conclusion and Future Directions

This compound, a unique isoflav-3-ene from Dalbergia odorifera, presents a promising scaffold for further investigation in drug discovery. Its demonstrated in vitro biological activities, including anti-inflammatory, anti-platelet, antioxidant, and cytotoxic effects, warrant more in-depth studies. Future research should focus on several key areas:

-

Quantitative Analysis: Determining the precise yield of this compound from its natural source and establishing robust quantitative structure-activity relationships (QSAR) for its various biological effects.

-

Spectroscopic Database: Publicly archiving detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to facilitate its identification and synthesis.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.

-

In Vivo Studies: Progressing from in vitro assays to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Synthetic Analogs: Exploring the synthesis of this compound analogs to optimize its biological activities and drug-like properties.

A concerted effort in these research areas will be crucial to fully unlock the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on Odoriflavene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a common structural backbone known for a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data relevant to researchers and drug development professionals. This compound is found in the heartwood of Dalbergia odorifera, a plant used in traditional medicine.[1][2]

Chemical Structure and Properties

This compound is chemically identified as 2',4',5'-trihydroxy-7-methoxyisoflavone .[2] Its structure consists of a 3-phenylchromen-4-one backbone with hydroxyl groups at the 2', 4', and 5' positions of the B-ring and a methoxy group at the 7-position of the A-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₆O₅ | |

| Molecular Weight | 300.31 g/mol | |

| CAS Number | 101153-41-7 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

Isolation of this compound from Dalbergia odorifera

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the isolation of isoflavonoids from Dalbergia odorifera can be outlined as follows. This protocol is a composite based on common phytochemical extraction and isolation techniques.

Experimental Workflow for Isoflavonoid Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered heartwood of Dalbergia odorifera is extracted with 95% ethanol under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which is likely to contain this compound, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.

-

Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography, MCI gel column chromatography, or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Biological Activities

Flavonoids isolated from Dalbergia odorifera have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. While specific quantitative data for this compound is limited in the readily available literature, the activities of structurally similar compounds from the same plant provide valuable insights.

Anti-inflammatory Activity

Several isoflavonoids from Dalbergia odorifera have demonstrated significant anti-inflammatory activity. For instance, some flavonoids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This is a common in vitro model for assessing anti-inflammatory potential. The inhibition of NO production is a key target in the development of anti-inflammatory drugs.

Signaling Pathway for LPS-induced Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant potential of flavonoids is a well-established area of research. These compounds can act as free radical scavengers, hydrogen donors, and metal chelators. The antioxidant activity of flavonoids from Dalbergia odorifera has been investigated, and many exhibit potent radical scavenging activity. While specific IC50 values for this compound in standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not available, trihydroxyflavones, in general, are known to be effective antioxidants.[5]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound (2',4',5'-trihydroxy-7-methoxyisoflavone) has not been found in the reviewed literature. However, the synthesis of structurally similar isoflavones typically involves the construction of the isoflavone core from a deoxybenzoin intermediate. A plausible synthetic route could involve the following key steps:

Plausible Synthetic Pathway for this compound

Caption: A generalized synthetic approach to the isoflavone core of this compound.

Conclusion

This compound (2',4',5'-trihydroxy-7-methoxyisoflavone) is a promising natural product isolated from Dalbergia odorifera. While comprehensive data on its specific biological activities and spectroscopic properties are not yet widely available, its structural similarity to other bioactive flavonoids suggests potential for further investigation in drug discovery and development. Future research should focus on the complete spectroscopic characterization of this compound, the development of a reliable synthetic route, and a thorough evaluation of its pharmacological profile, particularly its anti-inflammatory and antioxidant properties, including the determination of IC50 values in relevant biological assays. This will provide a solid foundation for exploring its therapeutic potential.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [A new isoflavone from Dalbergia odorifera and inhibitory activity of its tyrosinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Novel Flavonoid Derivatives From the Roots of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Odoriflavene: A Technical Guide

Introduction

Odoriflavene is an isoflav-3-ene, a class of flavonoids, isolated from the heartwood of Dalbergia odorifera.[1] This technical guide provides a detailed overview of the spectroscopic data essential for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies behind these techniques are also detailed to provide a comprehensive resource for researchers, scientists, and professionals in drug development. While specific, experimentally-derived raw data for this compound is not publicly available, this guide presents representative data and protocols for the analysis of isoflavonoid compounds.

Data Presentation

The structural elucidation of novel compounds like this compound relies on the careful analysis of various spectroscopic data. Below are tables summarizing the expected ¹H NMR, ¹³C NMR, IR, and MS data for a representative isoflav-3-ene structure, based on known values for similar flavonoid compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5 - 5.5 | m | - |

| H-4 | 6.5 - 7.0 | d | ~2.0 |

| H-5 | 7.5 - 8.0 | d | ~8.5 |

| H-6 | 6.8 - 7.2 | dd | ~8.5, 2.5 |

| H-8 | 6.8 - 7.2 | d | ~2.5 |

| Aromatic Protons (B-ring) | 6.8 - 7.5 | m | - |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | s | - |

| Hydroxyl Protons (-OH) | 9.0 - 13.0 | s (broad) | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for an Isoflav-3-ene Core Structure

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 65 - 75 |

| C-3 | 120 - 130 |

| C-4 | 125 - 135 |

| C-4a | 115 - 125 |

| C-5 | 125 - 130 |

| C-6 | 110 - 120 |

| C-7 | 155 - 165 |

| C-8 | 95 - 105 |

| C-8a | 150 - 160 |

| C-1' | 110 - 120 |

| C-2' | 155 - 165 |

| C-3' | 100 - 110 |

| C-4' | 155 - 165 |

| C-5' | 105 - 115 |

| C-6' | 130 - 140 |

| Methoxy Carbons (-OCH₃) | 55 - 65 |

Table 3: Representative Infrared (IR) Spectroscopy Data for an Isoflavonoid

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3600 | Strong, broad |

| C-H (aromatic) | 3000 - 3100 | Medium to weak |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium to strong |

| C-O (aryl ether) | 1200 - 1300 | Strong |

| C-O (alcohol) | 1000 - 1200 | Strong |

Table 4: Representative Mass Spectrometry (MS) Fragmentation Data for an Isoflavonoid

| m/z Value | Interpretation |

| [M]+• | Molecular ion |

| [M-H]⁻ | Deprotonated molecule |

| [M-CH₃]+• | Loss of a methyl radical (from methoxy group) |

| [M-H₂O]+• | Loss of water |

| [M-CO]+• | Loss of carbon monoxide |

| RDA fragments | Retro-Diels-Alder fragmentation of the C-ring |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Spectral Width: Typically 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons. Standard pulse programs and parameters provided by the spectrometer manufacturer are generally used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Liquid/Solution Samples: The sample can be analyzed as a thin film between two salt (NaCl or KBr) plates.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Instrumentation: A variety of mass spectrometers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

-

The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

The solution is then introduced into the mass spectrometer's ion source.

Data Acquisition (using Electrospray Ionization - ESI):

-

Ionization Mode: Both positive and negative ion modes are typically used to obtain comprehensive information. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are often observed, while in negative mode, [M-H]⁻ is common.

-

Mass Range: A scan range appropriate for the expected molecular weight is set (e.g., m/z 100-1000).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Isolation and Characterization.

Signaling Pathway

Flavonoids are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified representation of how a flavonoid might inhibit an inflammatory pathway, a known activity for many such compounds.

Caption: Inhibition of NF-κB Inflammatory Pathway by a Flavonoid.

References

The Biosynthesis of Odoriflavene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoriflavene, an isoflav-3-ene found in the heartwood of Dalbergia odorifera, is a member of the vast and structurally diverse class of plant flavonoids.[1][2][3] Isoflavonoids, particularly abundant in the Leguminosae family, play crucial roles in plant defense as phytoalexins and are of significant interest to the pharmaceutical industry due to their potential health benefits.[2][4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting quantitative data from relevant studies, outlining experimental protocols for its analysis, and visualizing the involved pathways and workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[6] This precursor enters the flavonoid biosynthetic pathway, leading to the formation of a key intermediate, liquiritigenin. Subsequent enzymatic modifications, characteristic of isoflavonoid metabolism, are thought to yield this compound. While a dedicated "this compound synthase" has not been explicitly characterized, the pathway can be inferred from known enzymatic reactions in isoflavonoid biosynthesis, particularly those leading to structurally related pterocarpans.[7][8]

The proposed pathway involves the following key enzymatic steps:

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. In leguminous plants, the concerted action of CHS and CHR produces 4,2',4'-trihydroxychalcone (isoliquiritigenin).[2][9]

-

Chalcone Isomerase (CHI): Isoliquiritigenin is then cyclized by CHI to form the flavanone, liquiritigenin.[2][9]

-

Isoflavone Synthase (IFS): This key enzyme catalyzes the 2,3-aryl migration of the B-ring on the flavanone skeleton, converting liquiritigenin to 2-hydroxy-2,3-dihydrodaidzein.[5][10]

-

2-Hydroxyisoflavanone Dehydratase (HID): Subsequent dehydration by HID yields the isoflavone, daidzein.[2]

-

Isoflavone 2'-hydroxylase (I2'H) and Isoflavone Reductase (IFR): Daidzein is likely hydroxylated at the 2' position by I2'H, followed by reduction by IFR to yield an isoflavanone intermediate.[7][8] A key isoflavanone found in D. odorifera is vestitone.[11]

-

Vestitone Reductase (VR): This enzyme stereospecifically reduces the isoflavanone (e.g., vestitone) to the corresponding isoflavanol.[12][13]

-

Putative Isoflav-3-ene Synthase (I3S): The final step is proposed to be the dehydration of the isoflavanol intermediate by a yet-to-be-fully-characterized isoflav-3-ene synthase to form the isoflav-3-ene structure of this compound.[7][8]

Pathway Diagram

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative analysis of flavonoids in Dalbergia odorifera has been performed using High-Performance Liquid Chromatography (HPLC). The following tables summarize key quantitative data from a study that analyzed six major flavonoids in D. odorifera.[14]

Table 1: HPLC Calibration Curves for Flavonoids in Dalbergia odorifera

| Compound | Regression Equation | R² | Linear Range (µg/mL) |

| Fisetin | Y = 17040X + 2224 | 0.9998 | 0.875 - 35 |

| Daidzein | Y = 75875X + 1951 | 0.9998 | 1.209 - 48.375 |

| Liquiritigenin | Y = 39236X + 3018.8 | 0.9998 | 4.312 - 172.5 |

| Luteolin | Y = 62191X + 4598.9 | 0.9998 | 0.962 - 38.5 |

| Naringenin | Y = 49914X + 2333.4 | 0.9998 | 3.8 - 152 |

| Formononetin | Y = 91754X - 7880.3 | 0.9998 | 0.787 - 31.5 |

Source: Adapted from a study on flavonoid accumulation in D. odorifera.[14]

Table 2: Content of Major Flavonoids in Different Wood Zones of Dalbergia odorifera

| Compound | Heartwood (HW) (µg/g) | Discolored Zone (D) (µg/g) | Healthy Wood (H) (µg/g) |

| Fisetin | Present | Present | Not Detected |

| Daidzein | Present | Present | Not Detected |

| Liquiritigenin | Present | Present | Not Detected |

| Luteolin | Present | Present | Not Detected |

| Naringenin | Present | Present | Not Detected |

| Formononetin | Present | Present | Not Detected |

Source: Adapted from a study on flavonoid accumulation in D. odorifera.[14] Note: Specific concentrations for each zone were not provided in a tabular format in the source but the presence in heartwood and discolored zones was confirmed, with higher amounts in the heartwood. Healthy wood did not contain detectable levels of these flavonoids.[14]

Another study utilizing Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provided quantification for 17 flavonoids in D. odorifera, with sativanone and 3'-O-methylviolanone being the dominant compounds.[9][15]

Table 3: Quantitative Analysis of Selected Flavonoids in Dalbergia odorifera by UPLC-MS/MS

| Analyte | Limit of Quantitation (ng/mL) | Mean Recovery Range (%) |

| 17 Flavonoids | 0.256 - 18.840 | 94.18 - 101.97 |

Source: Adapted from a study on the analysis of flavonoids in D. odorifera.[9]

Experimental Protocols

Extraction of Flavonoids from Dalbergia odorifera

This protocol is based on the methodology for extracting flavonoids for HPLC analysis.[14]

Materials:

-

Powdered D. odorifera wood samples

-

70% Ethanol

-

Ultrasonic vibrator

-

Filter paper

-

Volumetric flasks

Procedure:

-

Weigh 0.2 g of powdered sample and place it in a 100-mL conical flask.

-

Add 20 mL of 70% ethanol to the flask.

-

Subject the solution to ultrasonic vibration (60 kHz) for 60 minutes at 25 °C.

-

Thoroughly shake the mixture and then filter it.

-

Bring the final volume of the filtrate to 25 mL with 70% ethanol.

-

For total flavonoid quantification, mix 1 mL of the filtered solution with 1 mL of NaOMe in a 5-mL volumetric flask and bring to volume with 70% ethanol. After 40 minutes at room temperature, measure the absorbance at 410 nm.

-

For HPLC analysis, the filtered solution can be directly used for injection after appropriate dilution and filtration through a 0.22 µm filter.

Quantification of Flavonoids by HPLC

This protocol is based on the HPLC method used for the quantification of six major flavonoids in D. odorifera.[14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Phosphoric acid in water

-

Gradient Elution:

-

0-10 min: 15% A

-

10-20 min: 15-25% A

-

20-30 min: 25-35% A

-

30-40 min: 35-50% A

-

40-50 min: 50-60% A

-

50-55 min: 60-15% A

-

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

-

Column Temperature: 30 °C

Quantification:

-

Prepare standard solutions of the flavonoids of interest at various concentrations to generate a calibration curve.

-

Inject the extracted samples and quantify the individual flavonoids by comparing their peak areas to the respective standard curves.

Experimental Workflow Diagram

References

- 1. Frontiers | Unraveling the specialized metabolic pathways in medicinal plant genomes: a review [frontiersin.org]

- 2. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 8. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 11. Vestitone | C16H14O5 | CID 439310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanism Underlying Mechanical Wounding-Induced Flavonoid Accumulation in Dalbergia odorifera T. Chen, an Endangered Tree That Produces Chinese Rosewood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Odoriflavene Analogues and Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, an isoflav-3-ene class of flavonoid, and its analogues are a growing area of interest in natural product chemistry and drug discovery. Found primarily in the plant genera Dalbergia and Millettia, these compounds exhibit a range of promising biological activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources, chemical diversity, and biological activities of this compound and its related isoflavonoid derivatives. Detailed experimental protocols for the isolation and structural elucidation of these compounds are provided, along with a summary of their effects on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this important class of natural products.

Introduction to this compound and its Analogues

This compound is a phenolic compound classified as an isoflav-3-ene, a subclass of isoflavonoids. Its chemical formula is C₁₇H₁₆O₅, with a molecular weight of 300.31 and a CAS number of 101153-41-7.

Natural Sources:

This compound has been isolated from the following plant species:

-

Dalbergia odorifera (Fragrant Rosewood): Found in the root heartwood.

-

Millettia dielsiana : Found in the herb.

The genera Dalbergia and Millettia, both belonging to the Fabaceae (legume) family, are rich sources of a diverse array of isoflavonoids. These include not only isoflav-3-enes like this compound but also other related structural classes such as:

-

Isoflavans: Characterized by a saturated C-ring.

-

Isoflavones: Featuring a C=C double bond and a C=O group in the C-ring.

-

Rotenoids: A class of isoflavonoids containing an extra heterocyclic ring.

-

Pterocarpans: Characterized by a tetracyclic ring system.

-

Coumaronochromenes: Another structurally related class of isoflavonoids.

This structural diversity contributes to a wide spectrum of biological activities.

Quantitative Biological Activity

This compound and its analogues have been evaluated for various biological activities. The following tables summarize the quantitative data available in the literature, primarily focusing on their cytotoxic and antioxidant effects.

Table 1: Cytotoxicity of Isoflavonoids from Millettia Species

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| Durmillone | A549 (human lung carcinoma) | Cytotoxic | 6.6 | [1][2] |

| Durmillone | BEAS-2B (normal human bronchial epithelial) | Low Cytotoxicity | 58.4 | [1][2] |

| Durmillone | LO2 (normal human liver) | Low Cytotoxicity | 78.7 | [1][2] |

| Durmillone | CCD19Lu (normal human lung fibroblast) | Low Cytotoxicity | >100 | [1][2] |

| Millexatin N | MDA-MB-231 (human breast cancer) | Cytotoxic | 13.9 - 30.9 | [3] |

| Millexatin N | Huh-7 (human liver cancer) | Cytotoxic | 13.9 - 30.9 | [3] |

| Millexatin N | KKU-100 (human cholangiocarcinoma) | Cytotoxic | 13.9 - 30.9 | [3] |

| Isojamaicin | DLD-1WT (human colon cancer) | Moderate Cytotoxicity | 20.9 ± 0.9 | [2] |

| Isojamaicin | DLD-1 DKO (human colon cancer) | No Toxicity | >100 | [2] |

| Jamaicin | A549 (human lung carcinoma) | Cytotoxic | 11.4 ± 5.0 | [4] |

Table 2: Antioxidant Activity of Isoflavonoids from Dalbergia parviflora

| Compound | Assay | Activity | SC₅₀ (µM) | Source |

| Calycosin | Superoxide Radical Scavenging | High | 0.25 | [5] |

| Khrinone B | Superoxide Radical Scavenging | High | 0.60 | [5] |

| Khrinone C | Superoxide Radical Scavenging | High | 0.67 | [5] |

| (3RS)-3'-hydroxy-8-methoxy vestitol | Superoxide Radical Scavenging | Moderate | 2.8 | [5] |

| (3R)-vestitol | Superoxide Radical Scavenging | Moderate | 6.4 | [5] |

Experimental Protocols

The isolation and structural elucidation of this compound analogues and other isoflavonoids involve a series of well-established phytochemical techniques.

Extraction

The initial step involves the extraction of compounds from the plant material.

-

Maceration: The air-dried and powdered plant material (e.g., heartwood, leaves, or stems) is soaked in a suitable organic solvent at room temperature for an extended period. Common solvents include methanol, ethanol, and acetone.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates a heated solvent through the plant material.

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to fractionate the compounds based on their polarity.

Isolation and Purification

The separation of individual compounds from the crude extract or its fractions is typically achieved through various chromatographic techniques.

-

Column Chromatography (CC): This is the most common method for the initial separation of compounds.

-

Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh) is widely used. For more polar compounds, Sephadex LH-20 is a common choice.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of compounds.

-

Column: A reversed-phase C18 column is most commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and acetonitrile or methanol is a typical mobile phase.

-

-

Preparative Thin-Layer Chromatography (pTLC): This technique can be used for the separation of small quantities of compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms, allowing for the complete assignment of the structure. For isoflavonoids, the HMBC experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton.[6]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and is used to determine the molecular formula of the compound. Electrospray ionization (ESI) is a common ionization technique.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule, which is characteristic of the flavonoid skeleton.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Mechanisms of Action

Isoflavonoids, including analogues of this compound, are known to modulate a variety of cellular signaling pathways, which underlies their observed biological activities.

-

Cancer Cell Apoptosis and Proliferation: Isoflavonoids can influence key pathways involved in cancer progression.

-

Akt Pathway: Inhibition of the Akt signaling pathway can lead to decreased cell survival and proliferation.

-

NF-κB Pathway: Downregulation of the NF-κB pathway can reduce inflammation and inhibit cancer cell growth.

-

MAPK Pathway: Modulation of the MAPK pathway (including ERK, JNK, and p38) can have varied effects on cell proliferation and apoptosis depending on the specific context.

-

Wnt Pathway: Inhibition of the Wnt/β-catenin signaling pathway can suppress tumor growth.

-

-

Antioxidant and Anti-inflammatory Effects:

-

PPAR Signaling: Isoflavonoids can activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in regulating inflammation and metabolism.

-

-

Estrogenic and Antiestrogenic Effects: Due to their structural similarity to estrogen, some isoflavonoids can bind to estrogen receptors (ERα and ERβ), leading to either estrogenic or antiestrogenic effects depending on the tissue and the specific compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound analogues from a plant source.

Caption: General workflow for isoflavonoid isolation and identification.

Signaling Pathways in Cancer

This diagram depicts the major signaling pathways in cancer cells that are modulated by isoflavonoids.

Caption: Isoflavonoid modulation of key cancer signaling pathways.

Conclusion

This compound and its naturally occurring analogues represent a valuable and diverse class of isoflavonoids with significant potential for drug development. Their presence in medicinal plants like Dalbergia odorifera and various Millettia species, coupled with their demonstrated cytotoxic and antioxidant activities, makes them compelling targets for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the continued exploration of these promising compounds.

References

- 1. Cytotoxicity of isoflavones from Millettia dura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Rare prenylated isoflavonoids from the young twigs of Millettia extensa and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 5. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Odoriflavene: A Technical Guide to its Putative Antioxidant Activity

Disclaimer: A comprehensive review of published scientific literature did not yield specific quantitative data on the antioxidant activity of Odoriflavene. This technical guide provides an overview of the antioxidant potential of this compound based on its chemical class (isoflav-3-ene) and its origin, the plant Dalbergia odorifera, which is known for producing potent antioxidant flavonoids. The experimental protocols and signaling pathways described are standard methodologies and mechanisms relevant to flavonoid antioxidants and serve as a predictive framework for the potential evaluation of this compound.

Introduction

This compound is an isoflav-3-ene, a class of flavonoid-related compounds, isolated from the heartwood of Dalbergia odorifera T. Chen. This plant is a source of various bioactive flavonoids, many of which have demonstrated significant antioxidant and anti-inflammatory properties in numerous studies.[1][2] Isoflavonoids, in general, are recognized for their capacity to mitigate oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[3][4][5] Their antioxidant effects are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[6]

While direct experimental data for this compound is not currently available, this guide outlines the probable antioxidant mechanisms and the established methodologies for its assessment.

Antioxidant Activity of Related Compounds from Dalbergia odorifera

To provide a context for the potential antioxidant capacity of this compound, the following table summarizes quantitative data for other flavonoids isolated from the same plant, Dalbergia odorifera. These compounds have been evaluated using various standard antioxidant assays.

| Compound | Chemical Class | Assay | Result | Reference Compound |

| Eriodictyol | Flavanone | OSI, Reducing Power, ABTS | Stronger than BHT | BHT |

| 3'-Hydroxymelanettin | Neoflavone | OSI, Reducing Power, ABTS | Stronger than BHT | BHT |

| Sativanone | Isoflavanone | Anti-inflammatory (NO inhibition) | IC₅₀: 40.2 ± 1.1 µM | N/A |

| Liquiritigenin | Flavanone | Anti-inflammatory (NO inhibition) | IC₅₀: 3.2 ± 0.1 µM | N/A |

| (3R)-Vestitol | Isoflavan | Anti-inflammatory (NO inhibition) | IC₅₀: 14.7 ± 0.3 µM | N/A |

| (Data sourced from references[7][8][9]) |

Key Experimental Protocols for Antioxidant Activity Assessment

The following sections detail the standard experimental protocols used to quantify the antioxidant activity of phytochemicals like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution (e.g., 0.1 mM) of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[12]

-

Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.

-

Reaction: Add a defined volume of the sample or standard to an equal volume of the DPPH working solution in a cuvette or 96-well plate. A blank containing only the solvent is also prepared.[10]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).[12]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[13][14]

Figure 1: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, creating a blue-green solution. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color measured spectrophotometrically.[15][16]

Protocol:

-

Generation of ABTS•+: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]

-

Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the buffer.

-

Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[17]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

Figure 2: General workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.[10]

Protocol:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare various concentrations of this compound and a ferrous sulfate (FeSO₄) standard curve.

-

Reaction: Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to the ferrous sulfate standard curve. Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant model. It uses a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by peroxyl radicals. Antioxidants prevent this fluorescence.

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

-

Loading: Wash the cells and incubate them with a medium containing the test compound (this compound) and the DCFH-DA probe (e.g., 25 µM) for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells with PBS and then add a peroxyl radical initiator, such as ABAP (600 µM).

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. Results are often expressed as Quercetin Equivalents (QE).

Putative Signaling Pathway: Keap1-Nrf2 Axis

Flavonoids commonly exert their antioxidant effects not only by direct radical scavenging but also by upregulating the body's endogenous antioxidant defense system. The primary pathway governing this response is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][8]

Mechanism of Action:

-

Basal State: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[14]

-

Activation by Oxidative Stress or Antioxidants: When cells are exposed to oxidative stress or electrophilic compounds like many flavonoids, specific cysteine residues on the Keap1 protein are modified. This modification changes the conformation of Keap1, disrupting its ability to bind to Nrf2.

-

Nrf2 Translocation and Gene Expression: Freed from Keap1, Nrf2 translocates into the nucleus. In the nucleus, it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[5][17]

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and enzymes involved in glutathione synthesis (e.g., GCLC, GCLM).[18] This enzymatic shield enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Figure 3: Activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound, an isoflav-3-ene from Dalbergia odorifera, belongs to a class of compounds and originates from a plant species both known for significant antioxidant activity. Although direct experimental data for this compound is lacking, it is highly probable that it possesses antioxidant properties. These properties can be robustly evaluated using standard in vitro assays such as DPPH, ABTS, and FRAP, and further validated in a cellular context with the CAA assay. The likely mechanism of action extends beyond direct radical scavenging to include the upregulation of endogenous antioxidant defenses via the Keap-Nrf2 signaling pathway. Further research is required to isolate this compound in sufficient quantities and perform these assays to quantify its specific antioxidant capacity and confirm its mechanism of action, thereby establishing its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benefits and Risks of Taking Isoflavones [verywellhealth.com]

- 5. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoflavone with estrogen-like and anti-inflammatory effects_Chemicalbook [chemicalbook.com]

- 7. scialert.net [scialert.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Odoriflavene (CAS: 101153-41-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies pertinent to its study. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document consolidates the available information and furnishes detailed experimental protocols for its known biological effects, namely its antioxidant and cytotoxic properties. Furthermore, potential anti-inflammatory activity is discussed based on the bioactivity of analogous compounds isolated from the same natural source. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

This compound (CAS Number: 101153-41-7) is a phenolic compound first isolated from the root heartwood of Dalbergia odorifera T. Chen (Leguminosae)[1]. Structurally, it is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical name is 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol. Preliminary studies have indicated that this compound possesses antioxidant and cytotoxic properties, suggesting its potential for further investigation in the fields of oncology and diseases related to oxidative stress.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While qualitative solubility information is available, specific quantitative data such as melting and boiling points are not widely reported.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 101153-41-7 | [1] |

| Molecular Formula | C₁₇H₁₆O₅ | |

| Molecular Weight | 300.31 g/mol | |

| Chemical Name | 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol | |

| Purity | ≥98% or HPLC≥95% (as commercially available) | |

| Appearance | Solid Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound, including 1H-NMR, 13C-NMR, and mass spectrometry, are essential for its unambiguous identification and characterization. While the original isolation paper is not readily accessible, this section outlines the expected data based on its chemical structure and provides a general protocol for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings, the protons of the chromene moiety, and the methoxy groups.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for all 17 carbon atoms, including the aromatic carbons, the carbons of the heterocyclic ring, and the methoxy carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight (300.31 g/mol ). Fragmentation patterns would provide further structural information.

Biological Activities

This compound has been reported to exhibit antioxidant and cytotoxic activities. While specific quantitative data such as IC₅₀ values are not consistently available in the literature, the following sections detail these activities and provide protocols for their assessment.

Antioxidant Activity

This compound has demonstrated antioxidant properties and the ability to inhibit the decrease of glutathione levels in rat lenses induced by UV irradiation.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cytotoxic Activity

This compound has shown cytotoxic activity against the human neuroblastoma cell line SH-SY5Y in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (vehicle-treated cells).

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Potential Anti-inflammatory Activity

While there are no direct reports on the anti-inflammatory activity of this compound, other flavonoids isolated from Dalbergia odorifera have demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Measurement of Nitrite:

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value for NO inhibition can be determined from the dose-response curve.

-

Synthesis

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its cytotoxic and potential anti-inflammatory activities, it is plausible that this compound may interact with pathways involved in apoptosis, cell cycle regulation, and inflammatory responses.

Below are hypothetical diagrams representing potential experimental workflows and signaling pathways that could be investigated for this compound.

Caption: Workflow for determining the cytotoxic activity of this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound, a natural isoflav-3-ene from Dalbergia odorifera, exhibits promising antioxidant and cytotoxic activities. This technical guide has summarized the currently available data and provided detailed experimental protocols to facilitate further research. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determining the precise IC₅₀ values for its cytotoxic and potential anti-inflammatory effects.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound exerts its biological effects.

-

Synthesis and Analogue Development: Establishing an efficient synthetic route to this compound to enable the generation of analogues with improved potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Synthesis and Purification of Odoriflavene: A Detailed Guide for Researchers

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene found in the root heartwood of Dalbergia odorifera T. Chen, has garnered interest for its potential biological activities. This document provides a comprehensive overview of a proposed synthetic route and a detailed purification protocol for this compound, tailored for researchers in medicinal chemistry, natural product synthesis, and drug development. The protocols are based on established methodologies for the synthesis and purification of structurally related isoflavonoids.

Introduction

This compound (7-hydroxy-2',4',5'-trimethoxyisoflav-3-ene) is a phenolic compound belonging to the isoflavonoid class.[1] Natural isoflavonoids are known to exhibit a wide range of pharmacological activities, including antioxidant and cytotoxic effects.[2] The limited availability of this compound from natural sources necessitates the development of efficient synthetic and purification strategies to enable further investigation of its therapeutic potential. This application note outlines a plausible synthetic pathway and a robust purification workflow for obtaining high-purity this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and storage of the compound.

| Property | Value | Reference |

| CAS Number | 101153-41-7 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆O₅ | [2][3] |

| Molecular Weight | 300.31 g/mol | [2][3] |

| Appearance | Solid powder | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C (powder) or -80°C (in solvent) | [1][4] |

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of a 2'-hydroxydeoxybenzoin intermediate, followed by a reductive cyclization to yield the isoflav-3-ene core of this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxy-2',4',5'-trimethoxydeoxybenzoin (Deoxybenzoin Intermediate)

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dry dichloromethane, add a condensing agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

To this mixture, add a solution of 2,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the deoxybenzoin intermediate.

Step 2: Reductive Cyclization to this compound

-

Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran.

-

Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~5-6.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude synthetic product will likely contain unreacted starting materials, byproducts, and isomers. A multi-step purification protocol is recommended to obtain high-purity this compound.

Purification Workflow

The purification strategy involves an initial flash chromatography step to remove major impurities, followed by a final polishing step using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Caption: Purification workflow for synthetic this compound.

Experimental Protocol: Purification

1. Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica onto a pre-packed silica gel column.

-

Elute the column with the hexane-ethyl acetate gradient.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the desired product.

-

Evaporate the solvent under reduced pressure.

-

2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Procedure:

-

Dissolve the semi-pure this compound from the flash chromatography step in a suitable solvent (e.g., methanol or DMSO).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a suitable gradient to resolve the product from remaining impurities.

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

-

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Analytical HPLC: To determine the final purity of the compound.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.[4]

Conclusion

The proposed synthetic and purification protocols provide a framework for the laboratory-scale production of this compound. These methods, based on established chemical principles for isoflavonoid synthesis, should enable researchers to obtain sufficient quantities of this compound for further biological and pharmacological evaluation. Optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity levels.

References

- 1. Preparative separation of isoflavone components in soybeans using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Odoriflavene by HPLC and LC-MS

Introduction

Odoriflavene, a novel flavin-like molecule, has garnered significant interest in drug development and scientific research due to its potential biological activities. The development of robust and reliable analytical methods for the detection and quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control, and further pharmacological evaluation. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method with UV detection is a common and cost-effective technique for the quantification of chromophoric molecules like this compound. The following protocol outlines a general procedure for method development and a final validated method.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

All mobile phase components should be filtered through a 0.22 µm filter and degassed prior to use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax). For flavins, this is often around 265 nm and 445 nm.

-

Elution Mode: A gradient elution is often necessary to separate the analyte from matrix components. An example gradient is provided in the table below.

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

4. Standard and Sample Preparation:

-